molecular formula C17H26N2O3 B2403848 (R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate CAS No. 876161-75-0

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2403848
CAS No.: 876161-75-0
M. Wt: 306.406
InChI Key: LPVBYHCXGAADHA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-3-pyrrolidinol with tert-butyl chloroformate and 3-methoxybenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is unique due to its specific combination of functional groups and its chiral nature, which can impart distinct biological activities and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVBYHCXGAADHA-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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